KRP-109 vs. Sivelestat: Human Neutrophil Elastase Inhibitory Potency Comparison
KRP-109 inhibits human neutrophil elastase (HNE) with an IC50 of 7 nM and a Ki of 5.1 nM [1]. In contrast, the clinically approved NE inhibitor sivelestat exhibits a higher IC50 of 44 nM and a Ki of 200 nM against HNE under comparable enzymatic assay conditions [2]. This represents a greater than 6-fold improvement in IC50 and a nearly 40-fold improvement in Ki for KRP-109.
| Evidence Dimension | Human neutrophil elastase inhibition potency (IC50, Ki) |
|---|---|
| Target Compound Data | IC50 = 7 nM; Ki = 5.1 nM |
| Comparator Or Baseline | Sivelestat: IC50 = 44 nM; Ki = 200 nM |
| Quantified Difference | IC50: 6.3× more potent; Ki: 39× more potent |
| Conditions | In vitro enzymatic assay using human neutrophil elastase |
Why This Matters
Superior enzymatic potency (lower Ki/IC50) enables lower effective concentrations, potentially reducing off-target effects and improving therapeutic windows in experimental models.
- [1] Ishiyama J, Araki K, Kohno Y. KRP-109, A Novel Neutrophil Elastase Inhibitor Alleviates LPS-induced Lung Edema With Prevention Of Decrement In Expression Levels Of ENaC± And AQP-5 In Rats. Am J Respir Crit Care Med. 2010;181:A3617. View Source
- [2] Kawabata K, Suzuki M, Sugitani M, Imaki K, Toda M, Miyamoto T. ONO-5046, a novel inhibitor of human neutrophil elastase. Biochem Biophys Res Commun. 1991 Jun 28;177(3):814-20. View Source
